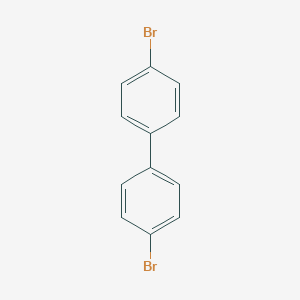

4,4'-Dibromobiphenyl

説明

induces drug metabolism enzymes

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059072 | |

| Record name | 4,4'-dibromo-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dibromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000246 [mmHg] | |

| Record name | 4,4'-Dibromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-86-4 | |

| Record name | 4,4′-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIBROMOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-dibromo-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dibromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POU26V2XT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 92-86-4

Introduction

4,4'-Dibromobiphenyl is a brominated aromatic compound characterized by two benzene (B151609) rings linked together, with a bromine atom attached to the para (4 and 4') position of each ring.[1] It is a white to off-white crystalline solid at room temperature.[1][2] This compound serves as a crucial intermediate in various fields of organic synthesis, including the production of pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers.[1] Its structural similarity to polychlorinated biphenyls (PCBs) raises environmental and toxicity concerns, which warrants careful handling and disposal.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Properties of this compound

The physical and chemical properties of this compound are summarized below. It is a stable compound under normal conditions.[1]

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 92-86-4 | [3][4] |

| Molecular Formula | C₁₂H₈Br₂ | [4][5] |

| Molecular Weight | 312.00 g/mol | [4][6] |

| Appearance | White to off-white or light yellow-beige crystalline powder or crystals. | [1][4][7] |

| Melting Point | 163-169 °C | [4][5][7] |

| Boiling Point | 355-360 °C | [4][5] |

| Density | ~1.67 - 1.72 g/cm³ (estimate) | [2][8][9] |

| Solubility | Insoluble in water.[1][10] Soluble in organic solvents like benzene, and slightly soluble in ethanol.[10][11] Greater solubility is observed in nonpolar solvents such as hexane, toluene, and chloroform.[11] | |

| Flash Point | 198.3 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 5.72 | [12] |

Spectroscopic Data

| Spectrum Type | Data Highlights | References |

| ¹H NMR | Prediction (300 MHz, CDCl₃, δ): 7.55 (d, J=8.6 Hz, 4H), 7.40 (d, J=8.6 Hz, 4H). | [9][13][14] |

| ¹³C NMR | Data available in spectral databases. | [15] |

| Infrared (IR) | Conforms to structure. Spectra available in databases. | [2][7][16] |

| Mass Spectrometry (MS) | Data available in spectral databases. | [16] |

Synthesis and Purification

The synthesis of this compound is well-documented, with the primary methods being direct bromination of biphenyl (B1667301) and palladium-catalyzed cross-coupling reactions.[17]

Experimental Protocol: Direct Bromination of Biphenyl

This method involves the electrophilic aromatic substitution of biphenyl with elemental bromine.[17]

-

Reactants : Biphenyl, elemental bromine (Br₂).

-

Solvent : A suitable solvent such as glacial acetic acid, water, or a chlorinated hydrocarbon is used.[17][18][19]

-

Catalyst/Promoter : A Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used to promote regioselective bromination at the para positions.[1][17] Alternatively, an oxidant and an auxiliary oxidant can be used in a heated mixture of water and glacial acetic acid.[19] Another approach involves conducting the reaction in a medium containing a strong protic acid with a pKa no greater than 4.[20]

-

Procedure (General Outline) :

-

Biphenyl is dissolved in the chosen solvent.

-

The catalyst or promoter is added to the mixture.

-

Bromine is added portion-wise while controlling the reaction temperature, typically between 40-60 °C.[1]

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

-

The reaction mixture is then cooled, and the crude product is isolated, often by filtration.[19]

-

-

Purification : The crude this compound is typically purified by recrystallization from a solvent such as methanol (B129727) or benzene.[1][8][18] The solid product is then washed and dried.[19]

A generalized workflow for the synthesis of this compound is depicted below.

Palladium-Catalyzed Cross-Coupling

Modern synthetic methods, such as Suzuki or Stille coupling, offer high selectivity and milder reaction conditions.[17] For instance, the homocoupling of 4-bromophenylboronic acid can be achieved using a copper catalyst in DMF.[21]

Applications in Research and Development

This compound is a versatile building block in organic synthesis with numerous applications.[4]

-

Flame Retardants : It is a representative of brominated flame retardants, used to enhance the fire safety of materials like electronics and textiles.[4][5][22]

-

Organic Synthesis Intermediate : It serves as a key precursor for creating more complex molecules for pharmaceuticals and agrochemicals.[1][4]

-

Polymer and Materials Science : It is utilized in the formulation of specialty polymers and liquid crystals, contributing to materials with enhanced thermal stability and chemical resistance.[1][4]

-

Analytical Chemistry : It can be employed as a standard for the detection and quantification of brominated compounds.[4]

The diverse applications of this compound are illustrated in the diagram below.

Safety and Toxicology

Due to its chemical structure and classification, this compound must be handled with appropriate safety precautions.

Hazard Identification and GHS Classification

The compound is associated with several hazard classifications.[9][22]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[9][22] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[9][22] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9][22] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[9][22] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9][22] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[22] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[9] |

Toxicological Profile

-

Exposure Routes : Inhalation, skin contact, and ingestion are potential exposure routes.[1]

-

Health Effects : It may cause irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may have adverse effects on the liver, thyroid, and central nervous system.[1] It is also considered a potential reproductive toxin and can cause chloracne.[22]

-

Environmental Fate : As a polybrominated biphenyl (PBB), it is persistent in the environment and can bioaccumulate.[1][22]

Handling and Safety Protocol

Strict adherence to safety protocols is mandatory when working with this compound.

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[23]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[6][23] A dust mask (e.g., N95) is recommended.[6]

-

Handling : Avoid breathing dust, fumes, or vapors.[3][23] Avoid contact with skin and eyes.[23] Prevent dust formation.[23]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Store locked up.[1][23]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[23]

The following diagram outlines the essential safety and handling workflow.

Conclusion

This compound is a compound of significant interest in chemical synthesis and materials science. Its utility as a building block for complex molecules and functional materials is well-established. However, its potential for environmental persistence and toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational technical information required by researchers, scientists, and drug development professionals to handle and utilize this compound safely and effectively.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 92-86-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 92-86-4 [chemicalbook.com]

- 6. 4,4′-二溴联苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound CAS#: 92-86-4 [m.chemicalbook.com]

- 9. 4,4-Dibromobiphenyl, CAS No. 92-86-4 - iChemical [ichemical.com]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. This compound [stenutz.eu]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]

- 17. nbinno.com [nbinno.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. CN101851148A - Preparation method of this compound - Google Patents [patents.google.com]

- 20. US5015792A - Preparation of this compound - Google Patents [patents.google.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. This compound | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. chemicalbook.com [chemicalbook.com]

Solubility Profile of 4,4'-Dibromobiphenyl in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromobiphenyl is a brominated aromatic compound with applications in various fields, including as a flame retardant and as an intermediate in organic synthesis. A thorough understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data where available, and a detailed experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with greater solubility observed in nonpolar organic solvents.[1] The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Temperature (°C) |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 1.88 | Soluble[2] | Not Specified |

| Toluene | C₇H₈ | 2.38 | Soluble[2] | Not Specified |

| Benzene | C₆H₆ | 2.28 | Soluble[3] | Not Specified |

| Chloroform | CHCl₃ | 4.81 | Soluble[2] | Not Specified |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | 20.7 | Soluble[4] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 1 mg/mL | Not Specified |

| Polar Protic Solvents | ||||

| Methanol | CH₄O | 32.7 | Soluble | Not Specified |

| Ethanol | C₂H₆O | 24.5 | Slightly Soluble[3] | Not Specified |

| Water | H₂O | 80.1 | 0.136 mg/L | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis. This method is suitable for determining the equilibrium solubility.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.[1]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For complete removal of any suspended solids, centrifuge the withdrawn sample.

-

Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. The filter material should be chemically inert to the solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound (m.p. 164-166 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Cool the vial in a desiccator to room temperature and weigh it accurately.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L, based on the initial volume of the solvent used.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents and a detailed experimental protocol for its quantitative determination. The provided information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective use in various scientific and industrial applications. It is important to note that solubility can be temperature-dependent, and for precise applications, solubility should be determined at the specific temperature of interest.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromobiphenyl is a brominated aromatic compound that serves as a crucial intermediate in various fields of chemical synthesis. Its rigid biphenyl (B1667301) core and the presence of two bromine atoms in the para positions make it a versatile building block for the synthesis of polymers, liquid crystals, and pharmaceutical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Br₂ | [2] |

| Molecular Weight | 312.00 g/mol | [2][3][4] |

| Melting Point | 163-165 °C | [2][4][5] |

| 165-169 °C | [1][3] | |

| Boiling Point | 355-360 °C | [2][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in water. Soluble in benzene; slightly soluble in ethanol.[3] Available as a 1000 µg/mL solution in Acetone.[6] | [3][6] |

| Water Solubility | 0.136 mg/L at 25 °C |

Chemical Properties and Reactivity

This compound is a stable compound under normal laboratory conditions. The carbon-bromine bonds are the most reactive sites, making the compound susceptible to a variety of chemical transformations. It is a key substrate in cross-coupling reactions, such as Suzuki and Stille couplings, where the bromine atoms are substituted with other functional groups to build more complex molecules. The biphenyl core itself can undergo further electrophilic substitution reactions, although the bromine atoms are deactivating.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound via Bromination of Biphenyl

This protocol describes the direct bromination of biphenyl to yield this compound.

Materials:

-

Biphenyl

-

Bromine

-

Benzene (for recrystallization)

Procedure:

-

Place 15.4 g (0.1 mole) of biphenyl in a desiccator.

-

In the bottom of the desiccator, place an evaporating dish containing 39 g (12 mL, 0.24 mole) of bromine.

-

Close the desiccator, leaving a small opening for the escape of hydrogen bromide gas.

-

Allow the biphenyl to be exposed to the bromine vapor for 8 hours or overnight.

-

Remove the resulting orange solid from the desiccator and let it stand in a fume hood for at least 4 hours to allow excess bromine and hydrogen bromide to evaporate.

-

The crude product should weigh approximately 30 g and have a melting point of around 152 °C.[7]

-

For purification, dissolve the crude product in 75 mL of hot benzene, filter the solution, and then cool it to 15 °C to induce crystallization.[7]

-

Collect the crystals by filtration. The expected yield is 23.4–24.0 g (75–77%) of this compound with a melting point of 162–163 °C.[7]

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure.

Materials:

-

Crude this compound

-

Methanol (B129727) or Benzene

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., methanol or benzene).[5][7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a short period.

-

Hot-filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven.

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. It typically shows two doublets in the aromatic region.

-

δ 7.55 (d, J=8.6 Hz, 4H): This signal corresponds to the four protons ortho to the bromine atoms.

-

δ 7.40 (d, J=8.6 Hz, 4H): This signal is attributed to the four protons meta to the bromine atoms.[8]

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the aromatic carbons due to the molecule's symmetry.

-

The carbon attached to the bromine (ipso-carbon) will be downfield.

-

The other two signals will correspond to the ortho and meta carbons.

-

A fourth signal for the quaternary carbon linking the two phenyl rings will also be present.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key peaks for this compound include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-Br stretching: ~1000-600 cm⁻¹ (This is a characteristic peak for aryl halides)

-

Para-disubstitution pattern: A characteristic overtone pattern may be observed in the 2000-1650 cm⁻¹ region, and a strong out-of-plane C-H bending vibration is expected around 850-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion around m/z 310, 312, and 314, with a characteristic intensity ratio of approximately 1:2:1.[9]

-

Fragmentation: Common fragmentation patterns involve the loss of one or both bromine atoms. Key fragment ions would be observed at:

-

[M-Br]⁺: A cluster of peaks around m/z 231 and 233.

-

[M-2Br]⁺: A peak at m/z 152, which is often the base peak.[9]

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis and purification of this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, purification, and spectral analysis of this compound. The information presented, including structured data tables, detailed experimental protocols, and visualized workflows, is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important chemical intermediate.

References

- 1. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 92-86-4 [chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound CAS#: 92-86-4 [m.chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4,4-Dibromobiphenyl, CAS No. 92-86-4 - iChemical [ichemical.com]

- 9. This compound | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 4,4'-Dibromobiphenyl

An In-depth Technical Guide to 4,4'-Dibromobiphenyl

This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, spectral data, experimental protocols, and relevant biological interactions.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

IUPAC Name: 1-bromo-4-(4-bromophenyl)benzene[1][2][3]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound.[1][2][3][4][5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 92-86-4 | [1][2][4][7][8][9][10] |

| Molecular Formula | C₁₂H₈Br₂ | [1][7][8][9][10] |

| Molecular Weight | 312.00 g/mol | [1][4][7][10] |

| Appearance | White to off-white crystalline solid/powder | [8][11] |

| Melting Point | 163-165 °C | [4][7] |

| Boiling Point | 355-360 °C | [4][7][8] |

| Density | ~1.67 g/cm³ | [12] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and chloroform. | [12][13] |

Spectral Data

Spectral data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectral Technique | Key Data Points | Reference |

| ¹H NMR | (CDCl₃, 300 MHz) δ (ppm): 7.55 (d, J=8.6 Hz, 4H), 7.40 (d, J=8.6 Hz, 4H) | [12] |

| ¹³C NMR | (CDCl₃) δ (ppm): 139.1, 132.3, 128.8, 121.7 | [14] |

| Mass Spectrometry (EI) | m/z: 312 (M⁺), 310, 314, 152, 76 | [1][6][15] |

| Infrared (IR) | KBr disc: Key peaks corresponding to C-H stretching (aromatic), C=C stretching (aromatic), and C-Br stretching. | [11][16] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis via Direct Bromination of Biphenyl (B1667301)

This protocol is a modification of the method described by Buckles, Hausman, and Wheeler, involving the vapor-phase bromination of biphenyl.[17]

Materials:

-

Biphenyl (finely powdered): 15.4 g (0.1 mole)

-

Bromine: 39 g (12 mL, 0.24 mole)

-

Benzene (for recrystallization)

-

10% Sodium sulfite (B76179) or bisulfite solution

Equipment:

-

10-inch desiccator with a porcelain rack

-

10-cm evaporating dish

-

Fume hood

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place 15.4 g of finely powdered biphenyl in a suitable container and spread it on the rack inside the desiccator.

-

In a 10-cm evaporating dish placed under the rack, carefully add 39 g of bromine.

-

Close the desiccator, ensuring a very small opening (e.g., by slightly opening the stopcock if using a vacuum desiccator) to allow for the escape of the hydrogen bromide gas produced.[17]

-

Leave the biphenyl in contact with the bromine vapor for at least 8 hours, or overnight, at ambient temperature.[17]

-

After the reaction period, carefully remove the resulting orange solid from the desiccator in a fume hood.

-

Allow the solid to stand in the open air under a hood for at least 4 hours to let excess bromine and hydrogen bromide evaporate.[17]

-

The crude product can be washed with a 10% sodium sulfite solution to remove any remaining bromine.

-

For purification, dissolve the crude product (~30 g) in approximately 75 mL of hot benzene, filter the solution while hot, and then cool it to about 15°C to crystallize the product.[17]

-

Collect the crystals by filtration, wash with a small amount of cold benzene, and dry to obtain pure this compound.

Expected Yield: 75–77% (23.4–24.0 g).[17]

Purification by Recrystallization

A general method for purification is recrystallization from a suitable solvent.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as methanol (B129727) or benzene.[7][17]

-

If the solution contains insoluble impurities, perform a hot filtration.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small portion of the cold solvent and dry them under vacuum.

Biological Interaction and Significance

Due to its structural similarity to polychlorinated biphenyls (PCBs), this compound is a compound of interest in toxicology and environmental science.[11] It is considered a persistent organic pollutant.[11]

Like other polyhalogenated aromatic hydrocarbons, it can interact with cellular pathways involved in xenobiotic metabolism. It has been shown to induce drug-metabolizing enzymes, a process often mediated by the Aryl Hydrocarbon Receptor (AHR).[1] Chronic exposure may have adverse effects on the liver, thyroid, and nervous system.[11]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its potential biological pathway interaction.

Caption: Synthesis and purification workflow for this compound.

Caption: AHR pathway activation by this compound.

References

- 1. This compound | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. 4,4′-ジブロモビフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]

- 7. This compound | 92-86-4 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. scbt.com [scbt.com]

- 11. guidechem.com [guidechem.com]

- 12. 4,4-Dibromobiphenyl, CAS No. 92-86-4 - iChemical [ichemical.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. spectrabase.com [spectrabase.com]

- 15. ez.restek.com [ez.restek.com]

- 16. This compound(92-86-4) IR Spectrum [m.chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Health and Safety of 4,4'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4,4'-Dibromobiphenyl (CAS No. 92-86-4), a halogenated aromatic hydrocarbon. The information is intended to support safe handling, storage, and use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Br₂ | [2][3] |

| Molecular Weight | 312.00 g/mol | [2][3] |

| CAS Number | 92-86-4 | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 163-165 °C | [3] |

| Boiling Point | 355-360 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1] |

| Stability | Stable under normal conditions. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and NFPA 704 rating.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[2][5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2][4] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |

NFPA 704 Rating

| Category | Rating | Description |

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[6] |

| Flammability | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.[6] |

| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[6] |

| Special | - | No special hazards. |

Toxicological Information

This compound is considered toxic upon prolonged exposure, with potential adverse effects on the liver, thyroid, and central nervous system.[1] It is a skin and strong eye irritant.[2]

Experimental Protocols

Acute Dermal Irritation/Corrosion Study (Rabbit)

-

Objective: To determine the potential for a substance to cause skin irritation or corrosion.

-

Test System: Young adult New Zealand White rabbits.

-

Methodology:

-

A small area of the rabbit's fur is clipped.

-

0.5 mL of the test substance is applied to the intact skin under a semi-occlusive dressing.

-

The dressing remains in place for 4 hours.

-

After the exposure period, the dressing is removed, and any residual substance is washed off with sterilized distilled water.

-

Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).[2][7]

-

Primary Eye Irritation Study (Rabbit)

-

Objective: To assess the potential of a substance to cause eye irritation or damage.

-

Test System: Healthy, adult albino rabbits.

-

Methodology:

-

Both eyes of the rabbits are examined for any pre-existing irritation before the test.

-

0.1 g of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

Ocular reactions (corneal opacity, iritis, and conjunctivitis) are observed and scored at 1, 24, 48, and 72 hours, and can be extended for up to 21 days to assess reversibility.

-

The severity of the reactions is evaluated using a standardized scoring system (e.g., Draize scale).[5][6]

-

Acute Oral Toxicity Study (General Protocol)

While a specific acute oral toxicity study protocol for this compound was not found, a general procedure based on OECD guidelines is as follows:

-

Objective: To determine the short-term toxic effects and, if possible, the median lethal dose (LD50) of a substance after a single oral dose.

-

Test System: Typically rats, often of a single sex (usually females).

-

Methodology:

-

Animals are fasted before administration of the test substance.

-

The substance is administered in a single dose via gavage.

-

A range of dose levels is used to determine the dose-response relationship.

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Body weight changes are monitored, and a gross necropsy is performed at the end of the study.[8][9]

-

Carcinogenicity Studies (General Information)

Specific carcinogenicity bioassay protocols for this compound were not identified in the search. However, it is suspected of causing cancer.[2][4] Carcinogenicity studies are typically long-term (e.g., 2-year) studies in two rodent species (usually rats and mice).[10] These studies involve administering the substance to the animals over their lifetime and then examining their tissues for evidence of tumor formation.[10]

Occupational Exposure Limits

No specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) have been established for this compound. In the absence of established exposure limits, exposure should be minimized through the use of engineering controls, administrative controls, and personal protective equipment.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, including gloves and eye/face protection.[6]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools.[6]

-

Prevent fire caused by electrostatic discharge.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[5][6]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides may be generated.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[6]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial preparation to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. ir.nbu.ac.in [ir.nbu.ac.in]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. oecd.org [oecd.org]

- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. ag.state.mn.us [ag.state.mn.us]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Acute and Subchronic Oral Toxicity Study of Polyherbal Formulation Containing Allium sativum L., Terminalia bellirica (Gaertn.) Roxb., Curcuma aeruginosa Roxb., and Amomum compactum Sol. ex. Maton in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. files.toxplanet.com [files.toxplanet.com]

A Technical Guide to 4,4'-Dibromobiphenyl: Commercial Availability, Synthesis, and Characterization for Research and Development

An in-depth resource for researchers, scientists, and drug development professionals on the procurement, synthesis, and analysis of 4,4'-Dibromobiphenyl, a key building block in organic synthesis.

Introduction

This compound is a brominated aromatic hydrocarbon that serves as a versatile intermediate in a multitude of chemical syntheses. Its rigid biphenyl (B1667301) core and the presence of two reactive bromine atoms make it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers.[1][2] In the realm of drug discovery and development, this compound is a crucial starting material for constructing biaryl structures, a common motif in biologically active compounds. This guide provides a comprehensive overview of its commercial availability, details established synthetic protocols, and outlines key analytical characterization methods to ensure its quality and suitability for research and development applications.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different purity requirements and scales, from laboratory research to industrial production. The purity of commercially available this compound typically ranges from 98% to over 99%, with the analytical method for purity assessment (e.g., HPLC or GC) often specified by the supplier.[1][2][3] When selecting a supplier, researchers should consider not only the purity but also the availability of detailed analytical data, such as Certificates of Analysis (CoA), which provide lot-specific information on purity and physical properties.

Below is a summary of prominent suppliers and their typical product specifications. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Analytical Method | Available Quantities |

| Chem-Impex [1] | ≥ 99% | HPLC | 25 g, 100 g, 250 g, 1 kg |

| Thermo Scientific [3] | 99% | GC | 25 g, 100 g, 500 g |

| Sigma-Aldrich | 98% | Not specified | 25 g, 100 g |

| Tokyo Chemical Industry (TCI) [2] | >98.0% | GC | Not specified |

| MedChemExpress [4] | 99.82% | Not specified | 100 g |

| AccuStandard [5] | Certified Reference Material | Not specified | 5 x 1 mL (1000 µg/mL in Acetone) |

| Aladdin Scientific [6] | min 98% | Not specified | 100 g |

Synthetic Protocols

While this compound is commercially available, in-house synthesis can be a viable option for specific research needs or for the preparation of isotopically labeled analogues. The primary synthetic routes involve the direct bromination of biphenyl or palladium-catalyzed cross-coupling reactions.

Direct Bromination of Biphenyl

The direct bromination of biphenyl is a classical and straightforward method for the preparation of this compound.[2] The reaction typically proceeds via electrophilic aromatic substitution, where the para positions are preferentially brominated.

Experimental Protocol:

-

Materials: Biphenyl, bromine, iron(III) bromide (FeBr₃), and a chlorinated solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

-

Procedure:

-

In a well-ventilated fume hood, dissolve biphenyl in the chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Slowly add a stoichiometric amount of bromine (dissolved in the same solvent) to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be maintained between 40-60 °C.[2]

-

After the addition is complete, stir the reaction mixture at room temperature until the bromine color disappears.

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to remove any excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield a white to off-white crystalline solid.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as Suzuki, Stille, and Ullmann couplings, offer alternative routes to this compound, often with higher selectivity and milder reaction conditions. These methods are particularly useful for creating asymmetrical biphenyl derivatives.

3.2.1. Suzuki Coupling

The Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex.

Experimental Protocol (General):

-

Materials: 4-Bromophenylboronic acid, 1,4-dibromobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene (B28343)/water or dioxane/water).

-

Procedure:

-

To a degassed mixture of the solvent, add 4-bromophenylboronic acid, 1,4-dibromobenzene, the palladium catalyst, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

3.2.2. Stille Coupling

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner with an organic halide, catalyzed by a palladium complex.

Experimental Protocol (General):

-

Materials: 4-Bromo(tributylstannyl)benzene, 1,4-dibromobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and an anhydrous, degassed solvent (e.g., toluene or THF).

-

Procedure:

-

In an inert atmosphere glovebox or under a stream of argon, combine 4-bromo(tributylstannyl)benzene, 1,4-dibromobenzene, and the palladium catalyst in the solvent.

-

Heat the reaction mixture, typically between 80 and 120 °C, and monitor its progress.

-

After the reaction is complete, cool the mixture and remove the solvent.

-

-

Purification: Purification is typically achieved by column chromatography. Due to the toxicity of organotin byproducts, careful handling and disposal are required.

3.2.3. Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides.

Experimental Protocol (General):

-

Materials: 1,4-Dibromobenzene, copper powder or a copper salt (e.g., CuI), and a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).

-

Procedure:

-

Heat a mixture of 1,4-dibromobenzene and an excess of activated copper powder in a high-boiling solvent at a high temperature (often > 150 °C).

-

The reaction time can be lengthy, and progress should be monitored.

-

After completion, cool the reaction mixture and filter to remove the copper residues.

-

-

Purification: The product is isolated from the filtrate by extraction and purified by recrystallization or chromatography.

Analytical Characterization

To ensure the identity and purity of this compound for research and drug development, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The symmetrical nature of this compound results in a relatively simple spectrum.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, confirming the presence of the aromatic rings and the C-Br bonds.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and isotopic pattern, which is characteristic for a dibrominated compound.

-

Chromatographic Techniques (GC and HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of the compound and quantifying any impurities.[1][2][3]

-

Melting Point: The melting point is a good indicator of purity. Pure this compound has a sharp melting point in the range of 163-169 °C.[1][3]

Conclusion

This compound is a commercially accessible and synthetically versatile compound of significant importance in chemical research and drug development. A thorough understanding of its procurement, synthetic methodologies, and analytical characterization is essential for researchers to ensure the quality and reliability of their starting materials, ultimately contributing to the success of their scientific endeavors. This guide provides a foundational resource to assist scientists in effectively utilizing this key chemical building block.

References

An In-depth Technical Guide to the Historical Preparation of 4,4'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 4,4'-Dibromobiphenyl, a significant biphenyl (B1667301) derivative. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways for enhanced understanding.

Direct Bromination of Biphenyl

The direct bromination of biphenyl has historically been the most prevalent method for the synthesis of this compound. This electrophilic aromatic substitution has been carried out under various conditions, including in the vapor phase and in different solvents with and without catalysts.

Vapor-Phase Bromination of Biphenyl

A well-documented historical method involves the direct bromination of solid biphenyl with bromine vapor. This procedure, detailed in Organic Syntheses, offers a straightforward approach to the desired product.

Experimental Protocol:

-

Place 15.4 g (0.10 mole) of finely powdered biphenyl on a watch glass supported on a rack inside a desiccator.

-

Underneath the rack, place an evaporating dish containing 39 g (12 mL, 0.24 mole) of bromine.

-

Close the desiccator, leaving a small opening for the escape of hydrogen bromide gas.

-

Allow the biphenyl to remain in contact with the bromine vapor for 8 hours or overnight.

-

Remove the resulting orange solid from the desiccator and let it stand in a fume hood for at least 4 hours to allow excess bromine and hydrogen bromide to evaporate.

-

The crude product, weighing approximately 30 g with a melting point around 152°C, is then dissolved in 75 mL of benzene (B151609).

-

The solution is filtered and then cooled to 15°C to crystallize the product.

-

The crystals are collected by filtration to yield 23.4–24.0 g (75–77%) of this compound.[1]

-

The final product has a melting point of 162–163°C.[1]

Liquid-Phase Bromination of Biphenyl

Liquid-phase bromination of biphenyl has been explored using various solvents and catalytic systems to improve yield and selectivity.

Patented methods have demonstrated that conducting the bromination in the presence of a strong acid can lead to high yields of this compound at ambient temperatures.

Experimental Protocol:

-

In a 250 mL reactor equipped with magnetic stirring, a condenser, a dropping funnel, and a thermometer, introduce 15.4 g (0.1 mole) of biphenyl and 100 mL of a strong acid (e.g., an acid with a pKa ≤ 4).

-

At ambient temperature, add 35.2 g (0.22 mole) of bromine over 10 minutes while stirring.

-

Continue to agitate the reaction mixture at ambient temperature.

-

Upon reaction completion, consume the excess bromine by adding sodium sulfite (B76179) or bisulfite.

-

Add water and dichloromethane (B109758) to facilitate phase separation.

-

The organic phase is washed, dried, and analyzed to determine the yield. Yields in excess of 85% have been reported for this method.[2]

A Chinese patent describes a high-yield method utilizing an oxidant and an auxiliary oxidant in a mixture of water and glacial acetic acid.

Experimental Protocol:

-

To a 3L three-necked reactor, add 300g of water, 1000g of glacial acetic acid, and 250g of sodium perchlorate (B79767) (oxidant).

-

Slowly add 50g of concentrated sulfuric acid while maintaining the temperature at 15°C.

-

After stirring for 15 minutes at 15°C, add 308g of biphenyl.

-

Cool the system to below 20°C and slowly add 330g of bromine, keeping the temperature at 20°C.

-

After the bromine addition, the system is warmed to 35°C and stirred for 2 hours, then heated to 90°C for 4 hours.

-

After cooling, the solid product is filtered, washed with water until neutral, and then washed with methanol.

-

The final product is dried to yield 559.1g (89.6%) of this compound with a purity of 99.0%.[3]

Sandmeyer Reaction of Benzidine (B372746)

The Sandmeyer reaction provides a classical route to aryl halides from aryl amines via a diazonium salt intermediate. Historically, this compound was prepared from diazotized benzidine.[4] While specific historical quantitative data for this exact transformation is scarce in readily available literature, the general procedure for a Sandmeyer bromination is well-established.

General Experimental Workflow (based on the principles of the Sandmeyer Reaction):

-

Diazotization: Benzidine is dissolved in an acidic solution (e.g., hydrobromic acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the bis-diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction is typically heated to promote the decomposition of the diazonium salt and the formation of the aryl bromide, with the evolution of nitrogen gas.

-

Work-up: The reaction mixture is then worked up, which may involve steam distillation or extraction to isolate the crude product.

-

Purification: The crude this compound is purified, typically by recrystallization.

Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents another historical, though less common, approach to synthesizing symmetrical biphenyls. The classical Ullmann reaction requires harsh conditions, including high temperatures.

General Experimental Workflow (based on the principles of the Ullmann Reaction):

-

Reactants: A 4-halosubstituted benzene with a reactive halogen (typically iodine or bromine) is used as the starting material (e.g., 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene).

-

Reaction: The aryl halide is heated at high temperatures (often above 200°C) with a stoichiometric amount of copper powder or copper bronze.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and the product is isolated from the copper salts and unreacted starting material, often by extraction and subsequent recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the historical methods of this compound preparation described above.

| Method | Starting Material | Reagents | Solvent/Conditions | Yield (%) | Purity/Melting Point |

| Vapor-Phase Bromination | Biphenyl | Bromine | Vapor Phase | 75-77 | 162-163°C[1] |

| Liquid-Phase Bromination | Biphenyl | Bromine, Strong Acid | Dichloromethane (example) | >85 | Not specified[2] |

| Bromination with Oxidant | Biphenyl | Bromine, Sodium Perchlorate, Sulfuric Acid | Water, Glacial Acetic Acid | 89.6 | 99.0%[3] |

Visualization of Reaction Pathways

The following diagrams illustrate the core chemical transformations in the historical syntheses of this compound.

Caption: Electrophilic aromatic substitution pathway for the direct bromination of biphenyl.

Caption: Synthesis of this compound from benzidine via the Sandmeyer reaction.

Caption: Copper-mediated Ullmann coupling for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 4,4'-Dibromobiphenyl in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dibromobiphenyl as a versatile substrate in palladium-catalyzed Suzuki cross-coupling reactions. Detailed protocols for selective mono-arylation, di-arylation, and polycondensation are presented, enabling the synthesis of a wide range of functionalized biaryls, oligo(p-phenylene)s, and poly(p-phenylene)s.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] this compound is a particularly useful building block in this chemistry due to its two reactive C-Br bonds, allowing for stepwise or double functionalization to create symmetrical or unsymmetrical terphenyls and higher-order phenylenes. Furthermore, it serves as a key monomer in Suzuki polycondensation for the synthesis of conjugated polymers.[2][3] The ability to control the degree of substitution is critical and can be achieved by carefully selecting the reaction conditions.

Key Applications

-

Synthesis of Unsymmetrical Terphenyls: Selective mono-Suzuki coupling allows for the introduction of a single aryl group, which can be followed by a second, different coupling partner to yield unsymmetrical terphenyls. These structures are of interest in materials science and as scaffolds in medicinal chemistry.

-

Synthesis of Symmetrical Quaterphenyls: Di-functionalization of this compound with two equivalents of an arylboronic acid provides a straightforward route to symmetrical quaterphenyls, which are valuable in the development of organic electronics and liquid crystals.

-

Polymer Synthesis: Suzuki polycondensation of this compound with a diboronic acid derivative is a key method for producing poly(p-phenylene)s (PPPs), a class of conjugated polymers with important applications in light-emitting diodes (LEDs), photovoltaics, and other electronic devices.[2][4]

Reaction Mechanism and Experimental Workflow

The Suzuki cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki cross-coupling reaction involving this compound is outlined below. This procedure should be performed under an inert atmosphere to prevent degradation of the catalyst.

Caption: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Protocols and Data

Selective Mono-arylation of this compound

This protocol is optimized for the selective mono-functionalization of this compound, yielding a 4-bromo-4'-aryl-1,1'-biphenyl. The key to achieving high selectivity for mono-coupling is maintaining a low reaction temperature.

Experimental Protocol:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.5 mmol), and the appropriate base (2.0 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Add the specified degassed solvent and the palladium catalyst (8 mol%).

-

Stir the reaction mixture vigorously at room temperature for 18 hours.

-

Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite® and washed with dichloromethane.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the mono-arylated product.

Quantitative Data for Selective Mono-arylation:

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Mono/Bis Ratio | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol | 25 | 18 | 100/0 | 85 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol | 25 | 18 | 96/4 | 82 |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol | 25 | 18 | 100/0 | 75 |

| Phenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Ag₂CO₃ | THF | 25 | 18 | 87/13 | 88 |

| 4-Methoxycarbonylphenylboronic acid pinacol ester | Pd(PPh₃)₄ | Ag₂CO₃ | THF | 25 | 18 | 98/2 | 91 |

Data adapted from Guillén, E., et al., Tetrahedron, 2011.

Di-arylation of this compound

This protocol is designed for the exhaustive di-functionalization of this compound to produce symmetrical 4,4''-diaryl-p-terphenyls. Higher temperatures and longer reaction times are generally required to drive the reaction to completion.

Experimental Protocol:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and a base such as K₃PO₄ (4.0 mmol).

-

The flask is evacuated and backfilled with argon.

-

Add the degassed solvent (e.g., 1,4-dioxane/water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material and mono-substituted intermediate.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Di-arylation:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 24 | >90 |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | 24 | 85-95 |

| 4-tert-Butylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 36 | >90 |

Yields are representative and may vary based on the specific substrate and precise reaction conditions.

Suzuki Polycondensation of this compound

This protocol outlines the synthesis of poly(p-phenylene) via a step-growth polymerization of this compound and a diboronic acid monomer. The molecular weight of the resulting polymer is highly dependent on the stoichiometry of the monomers and the purity of the reagents.

Experimental Protocol:

-

To a Schlenk flask are added this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and a base such as K₂CO₃ (4.0 mmol).

-

The flask is thoroughly degassed and placed under an argon atmosphere.

-

A degassed solvent mixture (e.g., toluene/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

-

The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 48-72 hours.

-

The polymerization is quenched by the addition of a monofunctional end-capping agent (e.g., bromobenzene (B47551) or phenylboronic acid) and stirring for an additional 4-6 hours.

-

The reaction mixture is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.

-

The precipitated polymer is collected by filtration, washed extensively with water and methanol, and dried under vacuum.

Quantitative Data for Suzuki Polycondensation:

| Diboronic Acid Monomer | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | PDI |

| 1,4-Benzenediboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 72 | 10-20 | 1.8-2.5 |

| 1,4-Benzenediboronic acid bis(pinacol) ester | Pd₂(dba)₃/SPhos | K₃PO₄ | THF/Water | 80 | 48 | 15-30 | 1.6-2.2 |

Mn (Number-average molecular weight) and PDI (Polydispersity index) are representative values and are highly dependent on reaction conditions and purification methods.

Troubleshooting and Safety

-

Low Yields: Incomplete reaction can be due to impure reagents, insufficient degassing, or catalyst deactivation. Ensure all reagents are pure and dry, and that the reaction is performed under a strict inert atmosphere.

-

Side Reactions: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using the correct stoichiometry and a suitable base can minimize this. Protodeborylation (loss of the boronic acid group) can also be an issue and can be mitigated by using anhydrous conditions where appropriate or by using boronic esters.

-

Safety: Palladium catalysts, organoboronic acids, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Reactions should be performed under an inert atmosphere, especially when using air-sensitive reagents.

References

- 1. Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Grignard Reagents from 4,4'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from dihaloarenes, such as 4,4'-dibromobiphenyl, offers a versatile platform for the synthesis of symmetrical and unsymmetrical biphenyl (B1667301) derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols for the selective preparation of both the mono-Grignard (4'-bromo-[1,1'-biphenyl]-4-ylmagnesium bromide) and di-Grignard (biphenyl-4,4'-diylbis(magnesium bromide)) reagents from this compound.

The successful and selective formation of these reagents is highly dependent on precise control of reaction conditions, including stoichiometry, temperature, and reaction time. Strict anhydrous conditions are paramount to prevent the quenching of the highly basic Grignard reagents.[1]

Reaction Schemes

Mono-Grignard Reagent Formation:

Br-C₆H₄-C₆H₄-Br + Mg (1 equiv.) → Br-C₆H₄-C₆H₄-MgBr

Di-Grignard Reagent Formation:

Br-C₆H₄-C₆H₄-Br + Mg (2 equiv.) → BrMg-C₆H₄-C₆H₄-MgBr

Data Presentation

The following table summarizes the key reaction parameters and expected yields for the selective preparation of mono- and di-Grignard reagents from this compound.

| Reagent Type | This compound (equiv.) | Magnesium (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Mono-Grignard | 1.0 | 1.0 - 1.2 | Anhydrous THF | Room Temp. to 40 | 2 - 4 | 85 - 95 |

| Di-Grignard | 1.0 | 2.2 - 2.5 | Anhydrous THF | Reflux (~66) | 12 - 24 | 70 - 85 |

Experimental Protocols

General Considerations:

-

Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry inert gas (nitrogen or argon). All solvents and reagents must be strictly anhydrous.[1]

-

Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) in a small amount of the reaction solvent until the color of the initiator disappears.[2] The reaction is initiated when bubbling is observed on the magnesium surface and the solution becomes cloudy.

Protocol 1: Preparation of 4'-bromo-[1,1'-biphenyl]-4-ylmagnesium bromide (Mono-Grignard Reagent)

This protocol is designed to favor the formation of the mono-Grignard reagent by using a near-equimolar ratio of this compound to magnesium.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (containing CaCl₂ or Drierite)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-